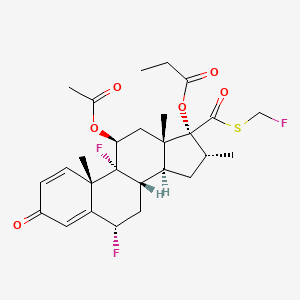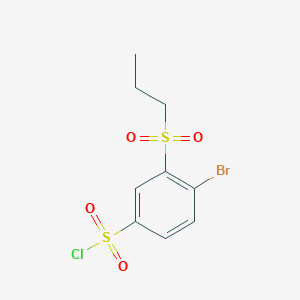
Fluticasoneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluticasone acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). The compound is available in various forms, such as inhalers, nasal sprays, and topical treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluticasone acetate is synthesized through a multi-step process that involves the introduction of fluorine atoms and the formation of ester bonds. The synthesis typically starts with a steroid backbone, which undergoes fluorination at specific positions to enhance its glucocorticoid activity. The final step involves the esterification of the hydroxyl group with acetic acid to form fluticasone acetate .
Industrial Production Methods: Industrial production of fluticasone acetate involves large-scale chemical synthesis using advanced techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Fluticasone acetate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the functional groups, affecting the compound’s activity.
Substitution: Halogen atoms in fluticasone acetate can be substituted under specific conditions, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Wissenschaftliche Forschungsanwendungen
Fluticasone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Widely used in clinical research to develop new treatments for asthma, allergic rhinitis, and COPD
Industry: Employed in the development of advanced drug delivery systems, such as microencapsulation and liposomal formulations, to enhance its therapeutic efficacy
Wirkmechanismus
Fluticasone acetate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the inhibition of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. As a result, the production of inflammatory mediators such as cytokines and chemokines is reduced, leading to decreased inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
- Fluticasone propionate
- Fluticasone furoate
- Dexamethasone
- Beclomethasone
Comparison: Fluticasone acetate is unique due to its specific fluorination pattern, which enhances its glucocorticoid activity and reduces its systemic absorption, minimizing side effects. Compared to fluticasone propionate and fluticasone furoate, fluticasone acetate has a slightly different pharmacokinetic profile, offering distinct advantages in certain clinical scenarios .
Eigenschaften
Molekularformel |
C27H33F3O6S |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H33F3O6S/c1-6-22(33)36-27(23(34)37-13-28)14(2)9-17-18-11-20(29)19-10-16(32)7-8-24(19,4)26(18,30)21(35-15(3)31)12-25(17,27)5/h7-8,10,14,17-18,20-21H,6,9,11-13H2,1-5H3/t14-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
IWSDHIGOCZMMRF-OOSGJXQGSA-N |
Isomerische SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)OC(=O)C)C)C)C(=O)SCF |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)OC(=O)C)C)C)C(=O)SCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)


